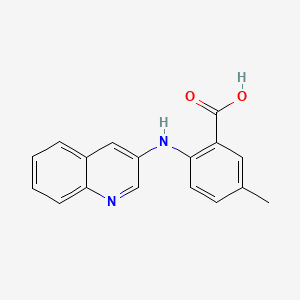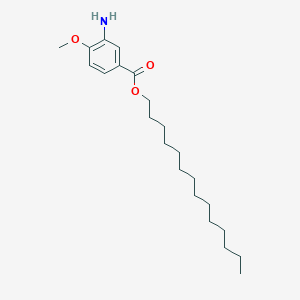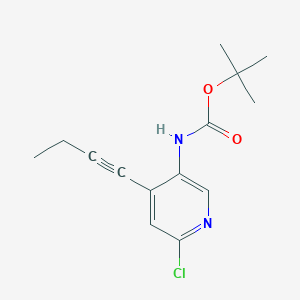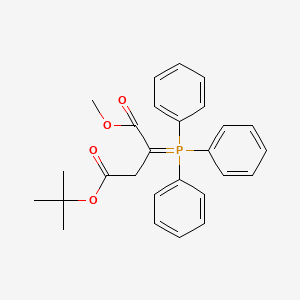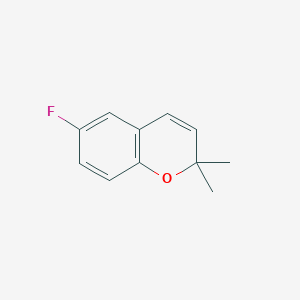![molecular formula C13H10N2O3S B8484226 1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine 5-oxide](/img/structure/B8484226.png)
1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine 5-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine 5-oxide is a heterocyclic compound that features a pyrrolo[3,2-c]pyridine core with a benzenesulfonyl group attached
Preparation Methods
The synthesis of 1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine 5-oxide typically involves multi-step organic synthesis. . Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, often utilizing advanced techniques such as continuous flow chemistry.
Chemical Reactions Analysis
1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine 5-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents such as halides or organometallic compounds.
Major Products: These reactions can yield a variety of products, including substituted pyrrolopyridines and sulfonyl derivatives.
Scientific Research Applications
1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine 5-oxide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.
Industry: It is used in the development of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine 5-oxide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or modulate receptor activity by binding to active sites or allosteric sites. The pathways involved often include signal transduction pathways that regulate cell proliferation, apoptosis, and inflammation .
Comparison with Similar Compounds
1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine 5-oxide can be compared with other similar compounds, such as:
1-Benzenesulfonyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile: This compound has a similar core structure but differs in the position and type of substituents, affecting its reactivity and applications.
1-Benzenesulfonyl-5-chloro-1H-pyrrolo[2,3-b]pyridine:
1-Benzenesulfonyl-5-fluoro-1H-pyrrolo[2,3-b]pyridine: The fluoro group enhances the compound’s stability and biological activity.
Properties
Molecular Formula |
C13H10N2O3S |
|---|---|
Molecular Weight |
274.30 g/mol |
IUPAC Name |
1-(benzenesulfonyl)-5-oxidopyrrolo[3,2-c]pyridin-5-ium |
InChI |
InChI=1S/C13H10N2O3S/c16-14-8-7-13-11(10-14)6-9-15(13)19(17,18)12-4-2-1-3-5-12/h1-10H |
InChI Key |
URRKQHXKXUDNGV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=C[N+](=C3)[O-] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

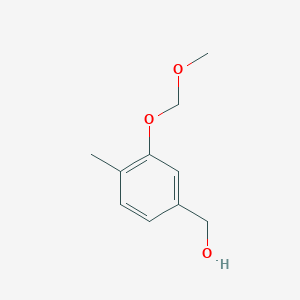
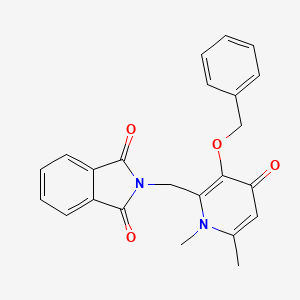
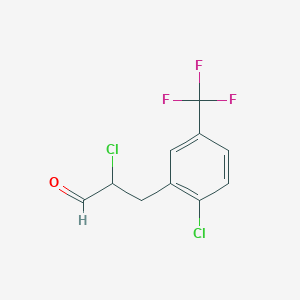
![7-Allylamino-1H-pyrazolo[4,3-b]pyridine](/img/structure/B8484187.png)
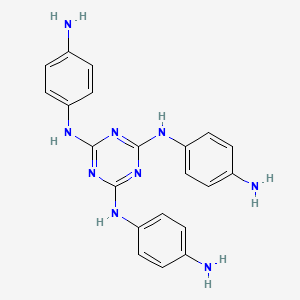
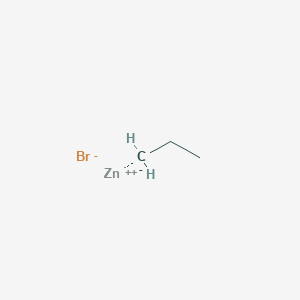
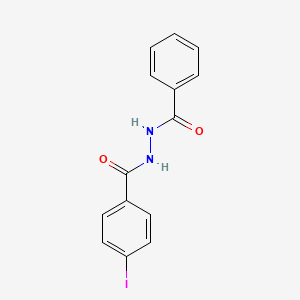
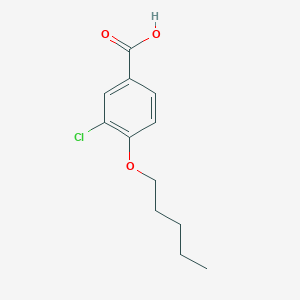
![1h-Pyrazolo[4,3-b]pyridine-6-carboxylic acid,7-(pentylamino)-,ethyl ester](/img/structure/B8484217.png)
